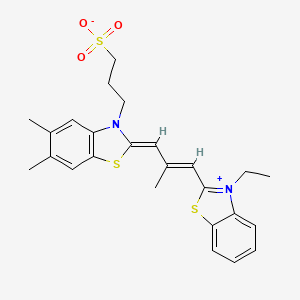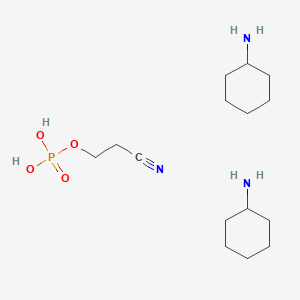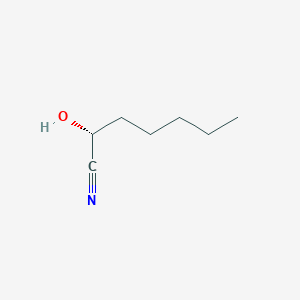
(R)-2-Hydroxyheptanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Hydroxyheptanenitrile is an organic compound with the molecular formula C7H13NO It is a chiral molecule, meaning it has a non-superimposable mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
®-2-Hydroxyheptanenitrile can be synthesized through several methods. One common approach involves the asymmetric cyanohydrin synthesis, where an aldehyde reacts with hydrogen cyanide in the presence of a chiral catalyst. The reaction conditions typically include a controlled temperature and pH to ensure the desired enantiomer is produced.
Industrial Production Methods
In an industrial setting, the production of ®-2-Hydroxyheptanenitrile may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process often includes steps such as purification through distillation or crystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Hydroxyheptanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst are typical methods.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
®-2-Hydroxyheptanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: ®-2-Hydroxyheptanenitrile is used in the production of fine chemicals and as a building block in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of ®-2-Hydroxyheptanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitrile groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic catalysis or receptor-mediated signaling, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Hydroxyheptanenitrile: The enantiomer of ®-2-Hydroxyheptanenitrile, with similar chemical properties but different biological activity.
2-Hydroxyhexanenitrile: A similar compound with one less carbon atom in the alkyl chain.
2-Hydroxyoctanenitrile: A similar compound with one more carbon atom in the alkyl chain.
Uniqueness
®-2-Hydroxyheptanenitrile is unique due to its specific chiral configuration, which can result in different biological activities and reactivities compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in applications requiring high enantioselectivity and specific interactions with biological targets.
Eigenschaften
Molekularformel |
C7H13NO |
|---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
(2R)-2-hydroxyheptanenitrile |
InChI |
InChI=1S/C7H13NO/c1-2-3-4-5-7(9)6-8/h7,9H,2-5H2,1H3/t7-/m1/s1 |
InChI-Schlüssel |
JEWPACUDYNBTSN-SSDOTTSWSA-N |
Isomerische SMILES |
CCCCC[C@H](C#N)O |
Kanonische SMILES |
CCCCCC(C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


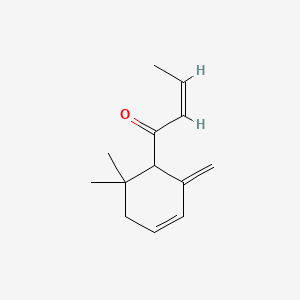

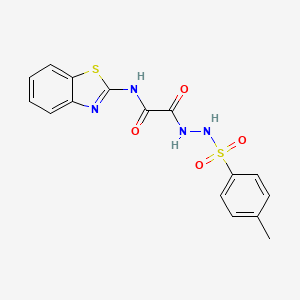
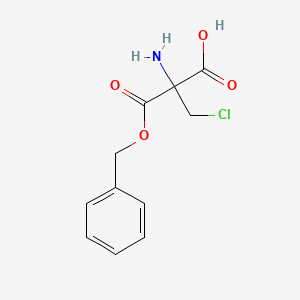
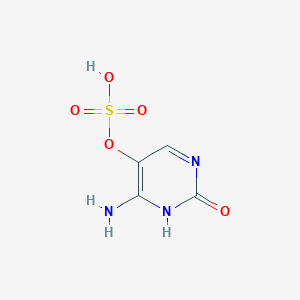

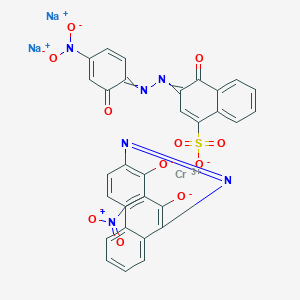
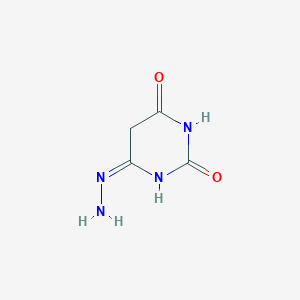
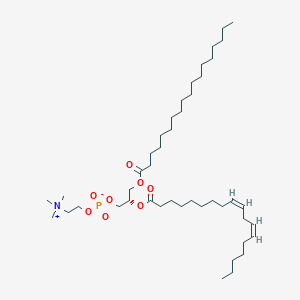

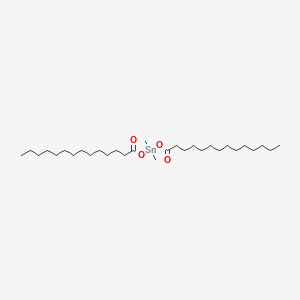
![2-[1-(4-cyclohexylphenyl)cyclopropanecarbonyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13757610.png)
